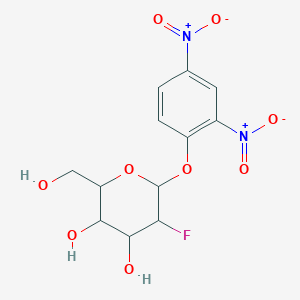

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside

Übersicht

Beschreibung

The compound 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the hydrogen atom is substituted by a 2,4-dinitrophenyl group. This modification is significant in the field of glycoscience, as it affects the reactivity and stability of the glycosidic bond, making it a valuable compound for biochemical studies and synthesis.

Synthesis Analysis

The synthesis of related glycosides has been explored in various studies. For instance, the Koenigs-Knorr reaction has been employed to synthesize derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose, which is structurally similar to the compound . The use of acetobromo derivatives and protective groups like benzoyl and methyl ethers has been described, leading to the formation of different anomeric forms . Another study utilized the N-2,4-Dinitrophenyl protecting group to synthesize the corresponding α-disaccharide as the main product, indicating the influence of protecting groups on the glycosylation outcome . Additionally, catalytic and stereoselective synthesis methods have been developed for 2-deoxy-α-D-glucopyranosides, which could be adapted for the synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside .

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is characterized by the presence of the 2,4-dinitrophenyl group, which can influence the electronic properties of the molecule and potentially stabilize the glycosidic bond through electronic effects. The fluorine atom at the second carbon introduces electronegativity, which could affect the reactivity of the molecule. The studies referenced do not directly analyze the molecular structure of this specific compound, but they do provide insights into the behavior of similar molecules .

Chemical Reactions Analysis

The chemical reactions involving glycosides with 2,4-dinitrophenyl groups have been studied, showing that the protecting groups and the reaction conditions can significantly influence the formation of α- or β-glycosides . The presence of a 2,4-dinitrophenyl group has been shown to favor the formation of α-disaccharides under certain conditions . The reactivity of such compounds with alcoholic nucleophiles has also been demonstrated, which is relevant for the synthesis of various glycosidic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of a 2,4-dinitrophenyl group and a fluorine atom is likely to affect the solubility, stability, and reactivity of the molecule. For example, the fluorine atom could enhance the acidity of adjacent hydrogens, and the nitro groups may contribute to the overall stability of the compound under various conditions .

Wissenschaftliche Forschungsanwendungen

Role in Glycoside Hydrolysis Studies

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside has been utilized in research to understand glycoside hydrolysis mechanisms. A study by Namchuk et al. (2000) synthesized monosubstituted deoxy and deoxyfluoro 2,4-dinitrophenyl (DNP) β-D-glycopyranosides, including 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside, to probe the mechanism of spontaneous β-glycoside hydrolysis. Their findings showed the hydrolysis rates being largely dictated by field effects on an electron-deficient transition state (Namchuk, McCarter, Becalski, Andrews, & Withers, 2000).

Inhibitory Activity in Enzyme Studies

This compound has been used in enzymatic studies, particularly in identifying active sites and catalytic mechanisms. Tull et al. (1991) demonstrated the use of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside to inactivate enzymes by trapping the covalent intermediate in catalysis, aiding in the identification of active site nucleophiles (Tull, Withers, Gilkes, Kilburn, Warren, & Aebersold, 1991).

Application in Structural Determination of Enzymes

The compound has also been valuable in the structural determination of enzymes. For example, Mackenzie et al. (1997) used 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside in the study of the exo-β-(1,3)-glucanase from Candida albicans. It helped in the inactivation of the enzyme via the accumulation of a glycosyl-enzyme intermediate, which was crucial for identifying the catalytic nucleophile (Mackenzie, Brooke, Cutfield, Sullivan, & Withers, 1997).

Contribution to Understanding Glycoside Reactivity

Jensen et al. (2004) explored the deactivating effect of a 4,6-acetal group on glycosyl transfer, using molecules like 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside. The study provided insights into whether the deactivating effect was torsional or electronic (Jensen, Nordstrøm, & Bols, 2004).

Use in Synthesis and Mechanistic Probing of Xylanases

In a study on xylanases, Ziser et al. (1995) synthesized 2,4-Dinitrophenyl glycosides of 2-deoxy-2-fluoro-xylobiose and used them to provide excellent time-dependent inactivation of xylanase enzymes. This contributed to understanding the enzyme's mechanism (Ziser, Setyawati, & Withers, 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-LZQZFOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)